1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride
Description
1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride is a synthetic piperazine derivative featuring a 1,2,4-oxadiazole ring substituted with a benzyl group and linked to the piperazine moiety via a three-carbon propyl chain.
Properties
IUPAC Name |
3-benzyl-5-(3-piperazin-1-ylpropyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O.ClH/c1-2-5-14(6-3-1)13-15-18-16(21-19-15)7-4-10-20-11-8-17-9-12-20;/h1-3,5-6,17H,4,7-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMIDQXHQLXAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=NC(=NO2)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole core have been reported to exhibit selective inhibitory activity against the dopamine transporter dat and partial agonist properties against the μ opioid receptor.
Mode of Action
1,2,4-oxadiazole derivatives have been reported to interact with their targets via hydrogen bonding. The benzyl moiety could interact with the amino acid residue of the target protein via π–π interaction.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities.
Pharmacokinetics
The molecular weight of the compound is 32283, which is within the acceptable range for good bioavailability according to Lipinski’s rule of five.
Biological Activity
1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and as a therapeutic agent in various diseases. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H22N4O·HCl, with a molecular weight of approximately 302.83 g/mol. The compound features a piperazine ring substituted with a benzyl group and an oxadiazole moiety, which are known for their diverse pharmacological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Cholinesterase Inhibition : Similar compounds have shown potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. For instance, related oxadiazole derivatives have demonstrated significant AChE inhibitory activity with IC50 values in the low micromolar range .
- Antioxidant Activity : Oxadiazole derivatives are often explored for their antioxidant properties, which can protect against oxidative stress in neuronal cells.
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds and their IC50 values against cholinesterase enzymes:
| Compound | Type | IC50 (µM) | Reference |
|---|---|---|---|
| 1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine | AChE/BChE Inhibitor | TBD | |
| 5-Benzyl-1,3,4-oxadiazole | AChE Inhibitor | 74.7 | |
| Acridone-derived oxadiazoles | AChE Inhibitor | 11.55 |
Case Studies
- Neuroprotective Effects : In vitro studies have indicated that compounds similar to 1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine exhibit neuroprotective effects by inhibiting cholinesterase activity. These findings suggest potential applications in Alzheimer’s treatment .
- In Vivo Efficacy : Research on related oxadiazole compounds has shown promising results in animal models for cognitive enhancement and memory retention. For example, a study demonstrated that a related compound improved cognitive function in mice subjected to scopolamine-induced amnesia .
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Oxadiazole-Piperazine Derivatives
Table 1: Key Structural Features and Modifications
Key Observations :
- Linker Length : Shortening the propyl chain to ethyl (C2, ) or methyl (C1, ) may reduce conformational flexibility, impacting target engagement.
- Piperazine Modifications: HBK16 introduces a 2-methoxyphenyl group on piperazine, enhancing α1-adrenoceptor affinity (Ki = 2.1 nM) compared to unsubstituted analogs .
Table 2: Pharmacological Data for Selected Analogs
Key Observations :
- Adrenoceptor Affinity: Piperazine derivatives with phenoxypropyl linkers (e.g., HBK16) demonstrate nanomolar α1-adrenoceptor binding, suggesting the target compound’s propyl linker may similarly support receptor interactions .
- Antimicrobial Potential: While the target compound’s antimicrobial data are unavailable, chlorophenyl-substituted analogs (e.g., ) show activity against Gram-positive and Gram-negative bacteria, implying that the benzyl group may confer comparable or modified efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
